molecular formula C8H17NOS B2991398 2-[(Thian-4-yl)amino]propan-1-ol CAS No. 1153292-67-1

2-[(Thian-4-yl)amino]propan-1-ol

Cat. No.: B2991398
CAS No.: 1153292-67-1
M. Wt: 175.29
InChI Key: ZSTPCSRGJVKEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thian-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C8H17NOS. It is also known by its IUPAC name, 2-(tetrahydro-2H-thiopyran-4-ylamino)-1-propanol . This compound is characterized by the presence of a thian-4-yl group attached to an amino group, which is further connected to a propanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(thian-4-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-7(6-10)9-8-2-4-11-5-3-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTPCSRGJVKEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-4-yl)amino]propan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Thian-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thian-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Thian-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thian-4-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Biological Activity

2-[(Thian-4-yl)amino]propan-1-ol is an organic compound notable for its unique thian structure, which includes a sulfur atom in a five-membered ring. This compound features both an amino group and a hydroxyl group, making it versatile with significant potential in various biological applications, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C5_5H11_{11}NOS, with a molecular weight of 175.29 g/mol. Its structural characteristics allow for diverse chemical reactions, including oxidation and substitution.

PropertyValue
Molecular FormulaC5_5H11_{11}NOS
Molecular Weight175.29 g/mol
IUPAC Name2-(thian-4-ylamino)propan-1-ol
InChIInChI=1S/C5H11NOS/c1-5(6)4(7)3/h3,5,7H,1H2,(H,6,8)
InChI KeyNEOUJPUMKRAYHS-UHFFFAOYSA-N
Canonical SMILESCC(CO)NC1CCCSC1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Activation : It may activate receptors that regulate cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for further investigation in drug development aimed at treating infections caused by resistant pathogens.

Cancer Cell Apoptosis Induction

In vitro studies have demonstrated that treatment with this compound leads to increased apoptosis rates in various cancer cell lines. Flow cytometry analysis revealed a significant increase in Annexin V-positive cells, indicating early apoptotic changes after treatment.

Case Study Example :
In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent increase in apoptosis, with a notable increase at concentrations above 50 µM after 24 hours of exposure. This suggests its potential as an anticancer agent.

Applications in Research

This compound has several applications in scientific research:

  • Antimicrobial Drug Development : Its ability to inhibit microbial growth positions it as a promising candidate for new antibiotics.
  • Cancer Research : Its apoptotic effects on cancer cells make it valuable for studies focused on cancer therapeutics.
  • Biochemical Pathway Studies : The compound may be used to explore biochemical pathways involving sulfur-containing compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.